5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Home > Products > Screening Compounds P47800 > (E)-4-Hydroxy-N-desmethyl Tamoxifen
(E)-4-Hydroxy-N-desmethyl Tamoxifen - 114828-90-9

(E)-4-Hydroxy-N-desmethyl Tamoxifen

Catalog Number: EVT-253177
CAS Number: 114828-90-9
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A novel active metabolite of the anti-cancer drug Tamoxifen. It showed potent ER binding property, blocked estrogen stimulated growth of breast cancer cell and half maximal inhibition of estrogen responsive gene expression in ER pos. human breast cancer cell line.
Endoxifen E-isomer is the E-isomer of (Z)-Endoxifen. (Z)-Endoxifen, an active metabolite generated via actions of CYP3A4/5 and CYP2D6, is a more potent selective estrogen receptor modulator (SERM) than Tamoxifen. InVitro: Endoxifen exists as the potently anti-estrogenic (Z)-isomer and the lesser known (E)-isomer. It is assumed that (E)-Endoxifen, structurally related to (E)-4-OH-tamoxifen, have similar pharmacological properties. The (E)-isomer is an impurity in (Z)-Endoxifen drug substance and increases under certain storage conditions. (E)-Endoxifen is identified as the primary degradant.
Overview

(E)-4-Hydroxy-N-desmethyl Tamoxifen, commonly known as endoxifen, is a prominent antiestrogen compound derived from the metabolism of tamoxifen. It plays a significant role in the treatment of estrogen receptor-positive breast cancer due to its potent activity against estrogen receptors. This compound exhibits both agonistic and antagonistic properties, influencing various biological pathways associated with cancer progression.

Source

Endoxifen is primarily formed through the metabolic conversion of tamoxifen, which is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6. The pharmacological effects of endoxifen are critical in determining the clinical outcomes of tamoxifen therapy in breast cancer patients .

Classification

Endoxifen falls under the category of selective estrogen receptor modulators (SERMs). It is recognized for its dual action as an estrogen receptor antagonist and a modulator, making it a vital component in hormone therapy for breast cancer .

Synthesis Analysis

Methods

The synthesis of (E)-4-Hydroxy-N-desmethyl Tamoxifen involves several steps that typically include hydroxylation and demethylation reactions. The most common synthetic routes utilize cytochrome P450-mediated transformations, where tamoxifen is subjected to enzymatic reactions to yield endoxifen.

Technical Details

  1. Starting Material: Tamoxifen.
  2. Enzymatic Reaction: The conversion primarily occurs through the action of CYP2D6 and other CYP isoforms.
  3. Reaction Conditions: Optimal conditions for enzymatic activity often include specific pH levels and temperatures to maximize yield.
  4. Purification: Post-reaction, endoxifen can be purified through chromatographic techniques to isolate the desired isomer from other metabolites .
Molecular Structure Analysis

Structure

The molecular formula for (E)-4-Hydroxy-N-desmethyl Tamoxifen is C26H29NO, with a relative molecular mass of approximately 371.52 g/mol. The compound features a phenolic hydroxyl group and an ethylene bridge that contributes to its antiestrogenic properties.

Data

  • IUPAC Name: (E)-N,N-Dimethyl-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-ethanamine
  • Structural Characteristics: The structure includes a biphenyl moiety connected via an ether linkage to an amine group, enhancing its interaction with estrogen receptors .
Chemical Reactions Analysis

Reactions

Endoxifen undergoes various chemical reactions, including:

  • Hydroxylation: Addition of hydroxyl groups to enhance solubility and biological activity.
  • Oxidation and Reduction: Modifications that alter its pharmacokinetic properties.
  • Conjugation Reactions: Formation of glucuronides which can influence its metabolism and excretion .

Technical Details

The reactions are typically mediated by liver microsomes or specific enzymes like UDP-glucuronosyltransferases, which facilitate the conjugation processes necessary for drug metabolism .

Mechanism of Action

Process

Endoxifen exerts its pharmacological effects primarily through binding to estrogen receptors (ERs), particularly ERα. This binding inhibits estrogen-mediated cellular proliferation in breast cancer cells.

Data

  • Binding Affinity: Endoxifen has been shown to have a comparable binding affinity to estrogen receptors as 4-hydroxy-tamoxifen, another active metabolite of tamoxifen.
  • Biochemical Pathways: It influences pathways involving protein kinase C beta and protein kinase B alpha (AKT1), which are crucial for cell signaling related to growth and survival in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range consistent with similar compounds.

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .

Applications

Endoxifen is primarily utilized in scientific research focused on breast cancer therapies. Its applications include:

  • Clinical Trials: Evaluating efficacy in patients undergoing tamoxifen therapy.
  • Pharmacogenomics Studies: Investigating how genetic variations affect metabolism and response to endoxifen.
  • Drug Development: Exploring potential new formulations or combinations with other therapeutic agents for enhanced efficacy against resistant breast cancer types .
Introduction to (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen)

(E)-4-Hydroxy-N-desmethyl Tamoxifen, universally designated Endoxifen, represents a pivotal bioactive metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. This molecule occupies a critical position in breast cancer pharmacotherapy due to its significantly enhanced estrogen receptor binding affinity and anti-proliferative potency compared to its parent drug. As an active metabolite, Endoxifen directly influences the therapeutic efficacy of tamoxifen regimens, particularly in estrogen receptor-positive (ER+) breast cancer. Its discovery fundamentally altered understanding of tamoxifen's mechanism, shifting the paradigm from viewing tamoxifen as the primary therapeutic agent to recognizing it as a prodrug reliant on metabolic activation. Research has established Endoxifen as the metabolite predominantly responsible for tamoxifen's clinical benefits, with its generation being profoundly influenced by pharmacogenetic variations and drug-drug interactions [2] [3] [5].

Chemical Identity and Structural Characterization

Endoxifen (Chemical Formula: C₂₅H₂₇NO₂, Molecular Weight: 373.49 g/mol) belongs to the triphenylethylene chemical class. Its systematic chemical name is 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol. Structurally, Endoxifen features a central ethylene bond linking two phenyl rings and a substituted phenylbutene group. A critically defining characteristic is the phenolic hydroxyl group at the para position (C4) on one phenyl ring, which is indispensable for high-affinity binding to the estrogen receptor (ER). The molecule also possesses an aminoethoxy side chain terminating in a methylamino group on the opposing phenyl ring, crucial for its antiestrogenic activity [4] [7] [9].

Table 1: Key Systematic Names and Identifiers for Endoxifen

Identifier TypeName/Number
Systematic IUPAC4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenol
CAS Registry NumberNot explicitly provided in sources
PubChem CID10090750
Other Common Names4-Hydroxy-N-desmethyltamoxifen; Desmethylhydroxytamoxifen

A fundamental aspect of Endoxifen's chemical identity is its existence as geometric isomers ((Z) and (E)) around the ethylene double bond. The (Z)-isomer is established as the potent antiestrogenic form, exhibiting strong antagonism at the ER in breast tissue. In contrast, the (E)-isomer is characterized as possessing weak antiestrogenic or potentially estrogenic activity. This stereospecificity has profound implications for its pharmacological activity [7].

Table 2: Key Structural Differences Between (Z)- and (E)-Endoxifen Isomers

Feature(Z)-Endoxifen(E)-Endoxifen
ConfigurationHigher energy trans configurationLower energy cis configuration
ERα Binding AffinityHigh (12.1% relative to estradiol) [cit:4]Significantly Lower
Antiestrogenic PotencyPotent antagonistWeak antagonist / Potential agonist [cit:7]
Predominant Spatial ArrangementPhenolic OH and aminoethoxy side chain on opposite sidesPhenolic OH and aminoethoxy side chain on same side
NMR ROESY CorrelationsProximity between ethyl group protons and aromatic protons confirmedDistinct correlation pattern [cit:7]

Advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR), have been essential in unequivocally confirming the configuration of the biologically active (Z)-isomer. ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments demonstrated key spatial proximities, such as between the ethyl group protons (H19/H20) and aromatic ring protons (H2/H6 and H3/H5), which are characteristic of the (Z)-configuration. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) further differentiates the isomers and identifies impurities, with the (E)-isomer being the major impurity in (Z)-endoxifen drug substance. The isomerization process is catalyzed by acid, involving protonation of the ethylene bond, rotation, and deprotonation, leading to the thermodynamically more stable (E)-isomer over time, especially under suboptimal storage conditions [7].

Role as a Primary Active Metabolite of Tamoxifen

Tamoxifen functions predominantly as a prodrug, requiring extensive hepatic biotransformation via the cytochrome P450 (CYP) enzyme system to exert its full therapeutic effect. The metabolic pathway involves sequential steps:

  • Primary Metabolism: Tamoxifen undergoes N-demethylation primarily by CYP3A4/5 to form N-desmethyltamoxifen (NDT), the most abundant circulating metabolite. Concurrently, a minor pathway involves hydroxylation by CYP2B6 and CYP2C9 to form 4-hydroxytamoxifen (4OHT).
  • Secondary Metabolism (Formation of Endoxifen): The critical step involves the CYP2D6-mediated hydroxylation of NDT, producing Endoxifen (4-hydroxy-N-desmethyltamoxifen). While CYP3A4 and CYP2C19 contribute to a lesser extent, CYP2D6 is the dominant enzyme responsible for this conversion. Endoxifen and 4OHT are equipotent, but Endoxifen circulates at concentrations 5-10 times higher than 4OHT in patients taking standard tamoxifen doses (20 mg/day), making it the primary mediator of tamoxifen's antiestrogenic effects in breast tissue [2] [3] [5].

Table 3: Key Metabolites of Tamoxifen and Their Characteristics

MetabolitePrimary Forming Enzyme(s)Relative ER Binding AffinityTypical Plasma Concentration (ng/mL)
Tamoxifen (Parent)N/A1x (Reference)133.8 ± 59.16 [cit:5]
N-desmethyltamoxifen (NDT)CYP3A4/5~2x less than Tamoxifen278.1 ± 141.5 [cit:5]
4-Hydroxytamoxifen (4OHT)CYP2B6, CYP2C9~100x Tamoxifen3.0 ± 1.5 [cit:5]
EndoxifenCYP2D6 (from NDT), CYP3A4, CYP2C19~100x Tamoxifen24.4 ± 16.2 [cit:5]

Endoxifen exhibits a 100-fold greater affinity for the estrogen receptor alpha (ERα) compared to tamoxifen itself and is 30-100 times more potent in inhibiting estrogen-dependent proliferation of breast cancer cells in preclinical models. Beyond competitive ER antagonism, Endoxifen uniquely induces proteasomal degradation of ERα, a mechanism shared with the pure antiestrogen fulvestrant, contributing to its efficacy, particularly in certain resistant settings. This distinct mechanism, observed at therapeutic concentrations, differentiates it from tamoxifen and 4OHT [3] [5] [10].

The critical dependence on CYP2D6 for Endoxifen generation introduces significant pharmacogenetic variability into tamoxifen therapy. Individuals are classified into metabolizer phenotypes based on CYP2D6 genotype:

  • Ultrarapid Metabolizers (UM): Highest Endoxifen levels.
  • Extensive Metabolizers (EM): Normal/"Wild-type" Endoxifen levels.
  • Intermediate Metabolizers (IM): Reduced Endoxifen levels.
  • Poor Metabolizers (PM): Very low Endoxifen levels.

This genetic variation accounts for 30-50% of the interindividual variability in Endoxifen plasma concentrations. For example, individuals homozygous for the African-specific reduced-function allele CYP2D617 exhibit a 5-fold decrease in Endoxifen exposure (AUC) and Cmax compared to those homozygous for the normal function alleles (1/1 or *2/2). Similarly, the common Asian reduced-function allele CYP2D6*10 is associated with significantly lower Endoxifen levels [2] [5].

Table 4: Impact of CYP2D6 Genotype on Endoxifen Pharmacokinetics [2]

CYP2D6 Genotype GroupMean Endoxifen AUC₀–∞ (h·ng/mL)Fold Reduction vs. EM (1/1 etc.)Cmax Reduction
EM: 1/1, 1/2, 2/2~2260.05 (Reference)1x (Reference)Reference
IM: 1/17, 2/17889.742.8-fold2-fold
PM: 17/17452.01 (196.94)5-fold5-fold

Furthermore, Endoxifen levels are susceptible to pharmacokinetic drug-drug interactions. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine) and CYP3A4 inducers (e.g., rifampin, phenytoin, carbamazepine, St. John's Wort) can drastically reduce Endoxifen concentrations. A striking case report documented a 66% reduction in Endoxifen levels in a patient receiving rifampin (600 mg daily for 10 days) for tuberculosis prophylaxis, despite her previous stable therapeutic levels. This profound decrease occurred even though rifampin primarily induces CYP3A4, suggesting complex effects on multiple enzymes (including phase II conjugation like UGTs) and transporters (like P-glycoprotein) involved in Endoxifen's disposition. Levels only partially recovered weeks after rifampin discontinuation [8].

These findings underpin the rationale for developing direct Endoxifen (specifically the Z-isomer, Z-endoxifen) as a therapeutic agent to bypass CYP2D6-dependent metabolism, ensuring consistent therapeutic exposure regardless of genotype or concomitant medications [3] [5] [6].

Historical Context in Breast Cancer Therapeutics

The history of Endoxifen is inextricably linked to the evolution of tamoxifen, a drug initially developed in the 1960s by Imperial Chemical Industries (ICI) as a post-coital contraceptive but which failed in that capacity. Pioneering work by Dr. V. Craig Jordan in the 1970s demonstrated tamoxifen's efficacy in blocking estrogen-stimulated growth of breast cancer cells and its ability to treat ER+ metastatic breast cancer, leading to its FDA approval in 1977. Over subsequent decades, large clinical trials established tamoxifen as the cornerstone adjuvant endocrine therapy for ER+ breast cancer in both pre- and post-menopausal women and men, significantly reducing recurrence and mortality [3] [5] [9].

The understanding of tamoxifen's pharmacology evolved significantly in the late 1990s and early 2000s. While 4-hydroxytamoxifen (4OHT) was long recognized as a potent active metabolite, its low circulating concentrations suggested other metabolites might contribute substantially to efficacy. The pivotal discovery came from Dr. David Flockhart's group, which identified Endoxifen and characterized CYP2D6 as the primary enzyme responsible for its formation from N-desmethyltamoxifen around 2003. This discovery ignited intense research into the pharmacogenetics of tamoxifen response [3] [6].

Numerous retrospective studies, including a key 2005 study led by Dr. Matthew Goetz in collaboration with Flockhart, demonstrated that patients with CYP2D6 polymorphisms conferring reduced enzyme activity (PM or IM phenotypes), or those taking CYP2D6 inhibitors, had significantly lower Endoxifen concentrations and a higher risk of breast cancer recurrence when treated with adjuvant tamoxifen. Preclinical studies confirmed that Endoxifen concentrations typical of PMs were insufficient to fully inhibit estrogen-induced proliferation in ER+ breast cancer cells [6] [3].

This body of evidence led to the hypothesis that direct administration of Endoxifen could overcome limitations imposed by CYP2D6 variability. However, because Endoxifen's chemical structure was already publicly known, pharmaceutical companies showed limited interest. The National Cancer Institute (NCI) played a crucial role in stepping in to support development. A public-private partnership involving researchers at the Mayo Clinic (Drs. Goetz, Ingle, Ames, Reid) and the NCI's Developmental Therapeutics Program (DTP) was formed. Preclinical studies conducted by this team demonstrated Z-endoxifen's excellent oral bioavailability in animal models and its potent antitumor activity, even in models resistant to tamoxifen or other endocrine therapies [6].

This preclinical work paved the way for clinical translation. The NCI filed an Investigational New Drug (IND) application for Z-endoxifen hydrochloride. The first phase I clinical trial began in 2011, sponsored by the NCI's Cancer Therapy Evaluation Program (CTEP). This trial, conducted in women with endocrine-refractory metastatic breast cancer, demonstrated that Z-endoxifen achieved substantial and dose-proportional systemic concentrations (1–5 μM at steady state with doses of 20-160 mg/day), unaffected by CYP2D6 genotype, and met or exceeded concentrations needed for antitumor activity in preclinical models. Importantly, promising antitumor activity (26% clinical benefit rate) was observed, including in patients whose disease had progressed on multiple prior endocrine therapies (tamoxifen, aromatase inhibitors, fulvestrant) and targeted therapies like everolimus [3] [5] [6].

Table 5: Evolution of Endoxifen's Role in Breast Cancer Therapeutics

EraKey MilestoneSignificance
1970sTamoxifen approved for metastatic breast cancer (1977)Established SERM therapy for ER+ breast cancer
1980s-1990sAdjuvant trials prove tamoxifen reduces recurrence/mortalityTamoxifen becomes standard adjuvant therapy; 5-year duration established
Early 2000sIdentification of Endoxifen as major active metabolite (Flockhart)Shifted view of tamoxifen as a prodrug
2005Association of CYP2D6 PM status with higher recurrence risk (Goetz/Flockhart)Highlighted pharmacogenetics as key determinant of efficacy
2011-2017Initiation of Z-endoxifen phase I trials (NCI/Mayo)Demonstrated safety, target engagement, and activity in refractory mBC
2018-2020Completion of randomized phase II trial (Alliance) comparing Z-endoxifen vs TamoxifenEvaluated comparative efficacy (results showed activity but not superiority)

The promising phase I results prompted a larger randomized phase II trial conducted by the Alliance for Clinical Trials in Oncology, comparing Z-endoxifen directly with tamoxifen in women with metastatic breast cancer that had progressed on prior endocrine therapy. Although results published around 2018 indicated that Z-endoxifen did not demonstrate significant superiority over tamoxifen in the overall trial population, exploratory analyses suggested potential benefit in certain subsets, such as patients not previously treated with CDK4/6 inhibitors. Research continues to explore Z-endoxifen's potential utility, particularly for patients predicted to have low Endoxifen generation from tamoxifen (CYP2D6 PM/IM, or on strong CYP2D6 inhibitors) and in premenopausal women where aromatase inhibitors are not suitable [3] [5] [6].

Thus, Endoxifen has evolved from being an obscure metabolite to a central player in understanding tamoxifen's pharmacology and variability, and further into a novel therapeutic agent in its own right, marking a significant chapter in the ongoing refinement of endocrine therapy for breast cancer.

Properties

CAS Number

114828-90-9

Product Name

(E)-4-Hydroxy-N-desmethyl Tamoxifen

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+

InChI Key

MHJBZVSGOZTKRH-OCOZRVBESA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.